molecular formula C19H18N4O2 B5523835 3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine

3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine

Cat. No.: B5523835
M. Wt: 334.4 g/mol
InChI Key: DAPAKQOGQINEPG-UHFFFAOYSA-N
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Description

3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14297583 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Several studies have focused on the synthesis and characterization of compounds containing elements like azetidinone, oxadiazole, and pyridine, which share structural similarities with the compound of interest. For instance, compounds synthesized with azetidinone and oxadiazole moieties have been evaluated for their antibacterial and antifungal activities, showing significant correlations in inhibiting the growth of various microorganisms such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes (Desai & Dodiya, 2014). Additionally, derivatives containing the pyridine moiety have been synthesized and assessed for their cytotoxic activities, highlighting the potential for novel anticancer agents (Kaya et al., 2016).

Material Science and Organic Electronics

Research into compounds with oxadiazole derivatives has extended into the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs). Oxadiazole derivatives are valued for their electron-transporting and exciton-blocking capabilities, enhancing the efficiency and performance of OLED devices (Shih et al., 2015). This underscores the compound's potential in developing more efficient electronic materials and devices.

Antibacterial and Anticancer Properties

The structural components of the compound , notably azetidinone and oxadiazole, have been linked to antimicrobial and anticancer properties. Research has demonstrated that synthesizing compounds integrating these moieties can yield agents with potent antibacterial and anticancer activities, offering promising avenues for drug development and therapeutic interventions (Redda & Gangapuram, 2007).

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(3-pyridin-3-ylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18(23-12-16(13-23)15-7-4-10-20-11-15)9-8-17-21-19(22-25-17)14-5-2-1-3-6-14/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAKQOGQINEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.